Fmoc-D-Lys-Oall HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

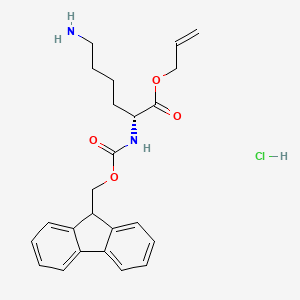

Fmoc-D-Lys-Oall HCl, also known as allyl (2R)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate hydrochloride, is a derivative of lysine. It is commonly used in peptide synthesis as a protecting group for the amino acid lysine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of lysine during peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys-Oall HCl typically involves the protection of the amino group of D-lysine with the Fmoc group. This is achieved by reacting D-lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-lysine with allyl chloroformate. The final product, this compound, is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Fmoc-D-Lys-Oall HCl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.

Substitution Reactions: The allyl ester group can be removed using palladium-catalyzed hydrogenation, resulting in the formation of the free carboxyl group.

Coupling Reactions: The free amino and carboxyl groups can participate in peptide bond formation, allowing the compound to be incorporated into peptide chains.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution: Palladium on carbon (Pd/C) in the presence of hydrogen gas is used to remove the allyl ester group.

Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) are used for peptide bond formation.

Major Products Formed

Deprotection: Removal of the Fmoc group results in the formation of D-lysine allyl ester.

Substitution: Removal of the allyl ester group results in the formation of D-lysine.

Coupling: Formation of peptide bonds results in the incorporation of Fmoc-D-Lys-Oall into peptide chains.

科学研究应用

Peptide Synthesis

Fmoc-D-Lys-Oall HCl is primarily used as a building block in the synthesis of peptides. Its protective group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences.

Key Advantages in Peptide Synthesis:

- Selective Deprotection: The Fmoc group can be removed under mild basic conditions, preserving sensitive functional groups within the peptide chain.

- Compatibility with Various Conditions: It shows compatibility with various coupling reagents and solvents commonly used in SPPS, enhancing its utility in diverse synthetic protocols.

Applications in Drug Development

The compound has significant implications in drug development, particularly for designing peptide-based therapeutics.

Case Studies:

- Antimicrobial Peptides: Research has demonstrated that peptides synthesized using this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for new antibiotics.

- Cancer Therapeutics: Peptides incorporating D-lysine residues have been studied for their ability to target cancer cells selectively, improving therapeutic efficacy while minimizing side effects.

Biomolecular Studies

This compound is also employed in biomolecular studies to explore protein interactions and functions.

Applications:

- Protein Labeling: The allyl ester can be used for labeling proteins with fluorescent tags or other functional groups, aiding in tracking and studying protein dynamics within cells.

- Studying Protein Folding: By incorporating D-lysine into peptides, researchers can investigate the effects of specific residues on protein folding and stability.

Comparative Analysis of Related Compounds

To understand the unique advantages of this compound, a comparison with other common lysine derivatives is useful:

| Compound Name | Protecting Group | Application Area | Key Benefits |

|---|---|---|---|

| Fmoc-Lys-OH.HCl | Fmoc | Peptide Synthesis | Mild deprotection conditions |

| Boc-Lys-OH.HCl | Boc | Peptide Synthesis | Stronger acid conditions for deprotection |

| This compound | Fmoc + Allyl | Drug Development | Enhanced stability and reactivity |

作用机制

The primary mechanism of action of Fmoc-D-Lys-Oall HCl involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide bond formation. The allyl ester group protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides and proteins .

相似化合物的比较

Similar Compounds

Fmoc-Lys-Oall HCl: Similar to Fmoc-D-Lys-Oall HCl but with the L-lysine isomer.

Fmoc-D-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the allyl ester group.

Fmoc-D-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) protecting group instead of the allyl ester group.

Uniqueness

This compound is unique due to its combination of the Fmoc and allyl ester protecting groups, which provide selective protection for both the amino and carboxyl groups of lysine. This allows for greater flexibility and control in peptide synthesis, making it a valuable tool for researchers in the field of peptide chemistry .

生物活性

Fmoc-D-Lys-Oall HCl, a derivative of lysine, is significant in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, allowing for the selective modification of amino acids. This article provides an overview of its biological activity, including synthesis, applications, and relevant research findings.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-allyl-D-lysine hydrochloride

- CAS Number : 815619-80-8

- Molecular Formula : C₁₈H₃₁ClN₂O₄

- Molecular Weight : 444.951 g/mol

- Solubility : Moderately soluble in water

Biological Activity

1. Mechanism of Action

This compound exhibits various biological activities, primarily due to its ability to interact with cellular mechanisms. The allyl group allows for further modifications and conjugations, enhancing its utility in drug design and peptide synthesis.

- Cytotoxicity : Studies indicate that derivatives of lysine can exhibit cytotoxic effects on certain cancer cell lines, making them potential candidates for anticancer therapies. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

- Immunomodulatory Effects : Research has shown that this compound can modulate immune responses by influencing cytokine production. For instance, it may enhance the release of pro-inflammatory cytokines in immune cells, which can be beneficial in therapeutic contexts involving immune activation.

2. Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptides. This versatility is crucial for creating complex peptide structures used in drug development.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The researchers synthesized a series of peptides incorporating this compound and tested their efficacy against various cancer cell lines.

- Findings :

- Compounds demonstrated significant cytotoxicity against breast and colon cancer cells.

- Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways.

Case Study 2: Immunomodulation

In another investigation, researchers assessed the immunomodulatory effects of this compound on macrophages.

- Methodology : Macrophages were treated with varying concentrations of the compound, and cytokine levels were measured using ELISA assays.

-

Results :

- Increased secretion of IL-6 and TNF-alpha was observed, indicating a potential role in enhancing immune responses.

- The study suggested that these effects could be harnessed for therapeutic purposes in immunotherapy.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 815619-80-8 |

| Molecular Weight | 444.951 g/mol |

| Solubility | Moderately soluble |

| Cytotoxicity (IC50) | Varies by cell line |

| Immunomodulatory Cytokines | IL-6, TNF-alpha |

属性

IUPAC Name |

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-VZYDHVRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。